![molecular formula C21H23N5O5 B2430072 4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl morpholine-4-carboxylate CAS No. 381185-26-8](/img/structure/B2430072.png)

4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl morpholine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

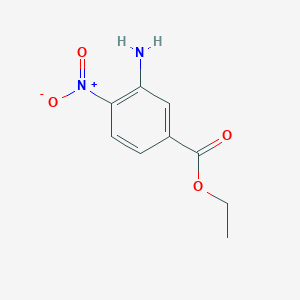

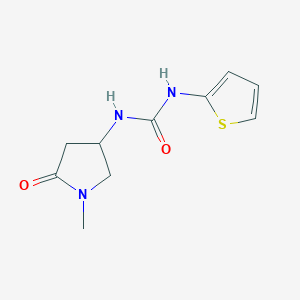

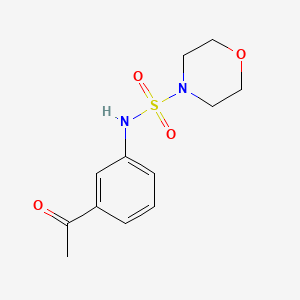

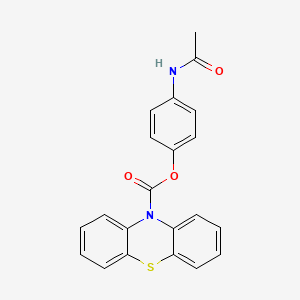

The compound “4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl morpholine-4-carboxylate” is a chemical compound with a molecular weight of 402.413 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles was achieved using disulfonic acid imidazolium chloroaluminate as a catalyst . The reaction involved the one-pot multi-component condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate .Chemical Reactions Analysis

The synthesis of similar compounds involves a one-pot multi-component condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate . This reaction was catalyzed by disulfonic acid imidazolium chloroaluminate .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Catalysis

Green and Efficient Synthesis Methods

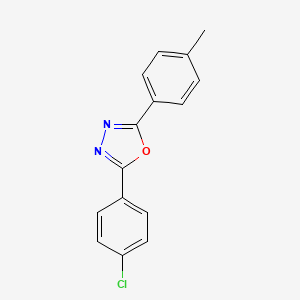

A study by Zolfigol et al. (2013) highlights a green, simple, and efficient method for preparing pyranopyrazole derivatives using a one-pot four-component condensation reaction. This method employs isonicotinic acid as a dual and biological organocatalyst under solvent-free conditions, illustrating an eco-friendly approach to synthesizing complex organic molecules (Zolfigol et al., 2013).

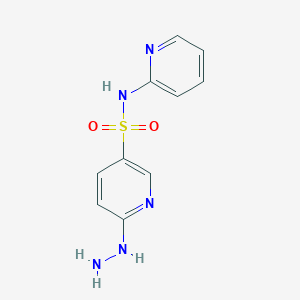

Corrosion Inhibition

Applications in Corrosion Inhibition

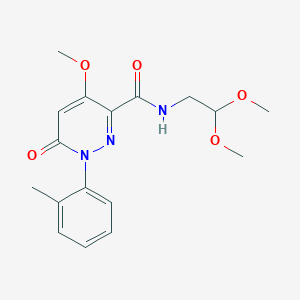

Dohare et al. (2017) investigated the use of pyranopyrazole derivatives as novel corrosion inhibitors for mild steel, useful for industrial pickling processes. Their study showed that these compounds exhibit high efficiency in protecting mild steel against corrosion, supported by gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) (Dohare et al., 2017).

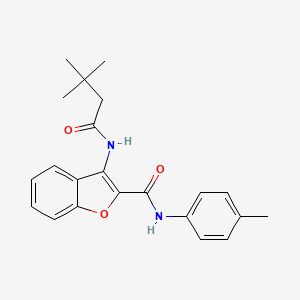

Antimicrobial and Analgesic Activities

Biological Activities

Mar'yasov et al. (2016) synthesized a series of methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates and explored their antimicrobial, analgesic, and antipyretic activities. This research demonstrates the potential of pyranopyrazole derivatives in developing new therapeutic agents with antimicrobial and pain-relieving properties (Mar'yasov et al., 2016).

Material Science and Surface Analysis

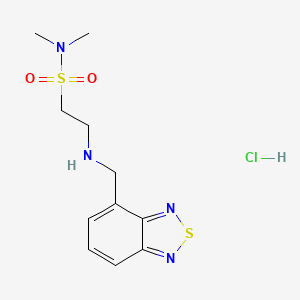

Surface Morphology Studies

The structural integrity and surface morphology of materials in the presence of pyranopyrazole derivatives have been analyzed using various techniques such as scanning electron microscopy (SEM) and atomic force microscopy (AFM). These studies provide insights into the protective layer formed by corrosion inhibitors on metal surfaces, highlighting the multifunctional applications of these compounds in material science and engineering (Dohare et al., 2017).

Eigenschaften

IUPAC Name |

[4-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl] morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O5/c1-3-29-16-10-13(4-5-15(16)30-21(27)26-6-8-28-9-7-26)18-14(11-22)19(23)31-20-17(18)12(2)24-25-20/h4-5,10,18H,3,6-9,23H2,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUTVIQIFFFUHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C)N)C#N)OC(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2429993.png)

![Methyl 3-(3-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2430000.png)

![methyl({[5-methyl-4-(3-nitrophenyl)-1H-imidazol-2-yl]methyl})amine](/img/structure/B2430002.png)